14-(4-Nitrobenzoyloxy)yohimbine
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Overview
Description
14-Nbo-yohimbine is a synthetic derivative of yohimbine, an indole alkaloid. Yohimbine is primarily known for its use as an aphrodisiac and in the treatment of erectile dysfunction. 14-Nbo-yohimbine is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Nbo-yohimbine typically involves multiple steps, starting from yohimbine. The process includes the introduction of nitrobenzoyl (Nbo) groups to the yohimbine molecule. This is achieved through a series of reactions involving nitration, esterification, and amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 14-Nbo-yohimbine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. High-performance liquid chromatography (HPLC) is commonly used for the purification and validation of the final product .
Chemical Reactions Analysis
Types of Reactions
14-Nbo-yohimbine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
14-Nbo-yohimbine has a wide range of applications in scientific research:
Chemistry: Used as a probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in the investigation of cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
14-Nbo-yohimbine exerts its effects primarily through the blockade of alpha-2 adrenergic receptors. This action leads to an increase in the release of norepinephrine and other neurotransmitters, enhancing sympathetic nervous system activity. The compound also interacts with other molecular targets, including serotonin and dopamine receptors, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Yohimbine: The parent compound, known for its aphrodisiac and stimulant properties.
Reserpine: Another indole alkaloid with similar molecular structure but different pharmacological effects.
Deserpidine: A derivative of reserpine with distinct therapeutic applications.
Uniqueness
14-Nbo-yohimbine is unique due to its specific molecular modifications, which enhance its binding affinity and selectivity for certain receptors. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
109460-90-4 |
---|---|
Molecular Formula |
C28H29N3O7 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
methyl (1R,15R,18S,19R,20S,21R)-18-hydroxy-21-(4-nitrobenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C28H29N3O7/c1-37-28(34)23-21(32)11-8-16-14-30-13-12-19-18-4-2-3-5-20(18)29-24(19)25(30)26(22(16)23)38-27(33)15-6-9-17(10-7-15)31(35)36/h2-7,9-10,16,21-23,25-26,29,32H,8,11-14H2,1H3/t16-,21-,22-,23-,25+,26+/m0/s1 |
InChI Key |
ZDOVTMRFXLKGQV-IZUVYGNBSA-N |
SMILES |
COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1[C@H]([C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
Canonical SMILES |
COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
Synonyms |
14 beta-(4-nitrobenzoyloxy)yohimbine 14-(4-nitrobenzoyloxy)yohimbine 14-NBO-yohimbine |
Origin of Product |
United States |
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